4,6-difluoropyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H2F3NO2S. This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring and a sulfonyl fluoride group at the 3 position.
Preparation Methods
The synthesis of 4,6-difluoropyridine-3-sulfonyl fluoride typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction is carried out under specific conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
4,6-Difluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include potassium fluoride, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Difluoropyridine-3-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-difluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The sulfonyl fluoride group can act as a reactive site, forming covalent bonds with nucleophilic residues in the target molecules .
Comparison with Similar Compounds
4,6-Difluoropyridine-3-sulfonyl fluoride can be compared with other fluorinated pyridine derivatives, such as:
3,4-Difluoropyridine: Similar in structure but lacks the sulfonyl fluoride group.
2,5-Difluoropyridine: Differently substituted fluorine atoms and lacks the sulfonyl fluoride group.
4-Chloro-3-fluoropyridine: Contains a chlorine atom instead of a second fluorine atom.
Properties
CAS No. |
2613382-87-7 |
---|---|
Molecular Formula |
C5H2F3NO2S |
Molecular Weight |
197.14 g/mol |
IUPAC Name |
4,6-difluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H2F3NO2S/c6-3-1-5(7)9-2-4(3)12(8,10)11/h1-2H |
InChI Key |
PGINWJYPERXIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)S(=O)(=O)F)F |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.